N-Oleil-1,3-propandiamina

Descripción general

Descripción

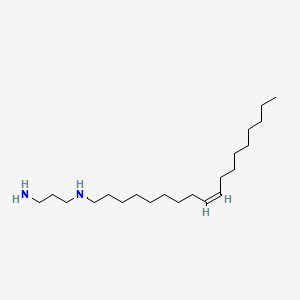

N-Oleyl-1,3-propanediamine is an organic compound with the molecular formula C21H44N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by its long hydrocarbon chain derived from oleyl, a monounsaturated fatty acid. N-Oleyl-1,3-propanediamine is typically a colorless or yellow liquid with an ammoniacal odor . It is insoluble in water but soluble in organic solvents such as acetone and methanol .

Aplicaciones Científicas De Investigación

N-Oleyl-1,3-propanediamine has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst in the production of urethanes and epoxies.

Biology: Acts as an emulsifier in biological assays.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Employed as an ore flotation agent, dispersant in paints, and lubricant in adhesive manufacturing.

Mecanismo De Acción

Target of Action

N-Oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2 . It is primarily targeted in the production of urethanes and epoxies, serving as a catalyst . It also targets the manufacturing process of asphalt, acting as an emulsifier .

Mode of Action

N-Oleyl-1,3-propanediamine interacts with its targets by promoting chemical reactions. For instance, it acts as a catalyst in the production of urethanes and epoxies, accelerating the reaction process . It also serves as an emulsifier in the making of asphalt, facilitating the mixing of water and oil-based components .

Biochemical Pathways

The biochemical pathways affected by N-Oleyl-1,3-propanediamine are primarily related to the synthesis of urethanes, epoxies, and asphalt. The compound’s role as a catalyst and emulsifier influences these pathways, leading to the successful production of the aforementioned materials .

Result of Action

The molecular and cellular effects of N-Oleyl-1,3-propanediamine’s action are most evident in its role as a catalyst and emulsifier. It facilitates chemical reactions in the production of urethanes and epoxies, and promotes the mixing of disparate substances in the creation of asphalt .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Oleyl-1,3-propanediamine. For instance, the compound is stable under normal conditions but can oxidize under certain circumstances . It’s also worth noting that N-Oleyl-1,3-propanediamine is biodegradable, indicating that it can be broken down by biological organisms in the environment .

Análisis Bioquímico

Biochemical Properties

N-Oleyl-1,3-propanediamine is used as a catalyst in the production of urethanes and epoxies . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of the desired products .

Cellular Effects

The effects of N-Oleyl-1,3-propanediamine on cells are largely dependent on its role in the biochemical reactions it catalyzes. As a catalyst, it can influence cell function by accelerating the rate of these reactions .

Molecular Mechanism

The molecular mechanism of N-Oleyl-1,3-propanediamine involves its interaction with enzymes and proteins. As a catalyst, it lowers the activation energy of the reactions it is involved in, thereby increasing the rate of these reactions .

Temporal Effects in Laboratory Settings

The effects of N-Oleyl-1,3-propanediamine in laboratory settings can change over time due to factors such as its stability and degradation .

Metabolic Pathways

N-Oleyl-1,3-propanediamine is involved in the metabolic pathways of urethanes and epoxies . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Oleyl-1,3-propanediamine typically involves the reaction of oleylamine with 1,3-dibromopropane. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of oleylamine attacks the carbon atoms of 1,3-dibromopropane, displacing the bromine atoms and forming the desired diamine product .

Industrial Production Methods

Industrial production of N-Oleyl-1,3-propanediamine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. AkzoNobel is a major producer of commercial N-Oleyl-1,3-propanediamine, which they market under the name Duomeen OL .

Análisis De Reacciones Químicas

Types of Reactions

N-Oleyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds like 1,3-dibromopropane are often used in substitution reactions.

Major Products

Oxidation: Produces oxides of the original compound.

Reduction: Results in primary amines.

Substitution: Forms various substituted diamines depending on the reactants used.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Diaminopropane: A simpler diamine with a shorter hydrocarbon chain.

Oleylamine: Contains a single amine group and a similar hydrocarbon chain.

Uniqueness

N-Oleyl-1,3-propanediamine is unique due to its combination of a long hydrocarbon chain and two amine groups. This structure imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to act as a catalyst, emulsifier, and lubricant sets it apart from simpler diamines and amines .

Propiedades

IUPAC Name |

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJPPAQOXUHRI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2 | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Oleyl-1,3-propanediamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027644 | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7173-62-8 | |

| Record name | N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-9-octadecenylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XL96S8SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

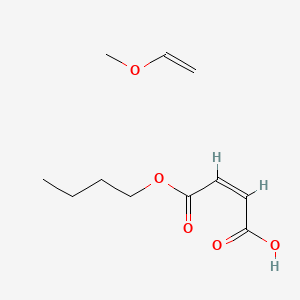

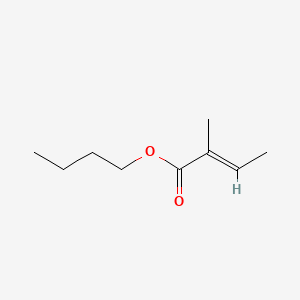

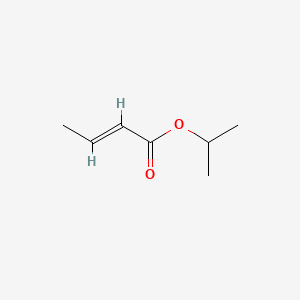

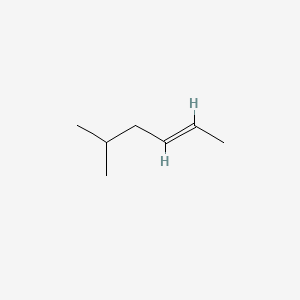

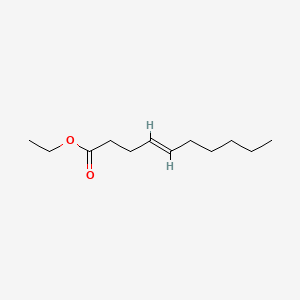

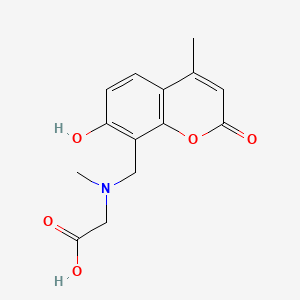

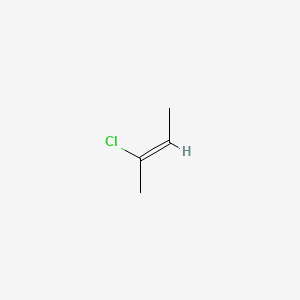

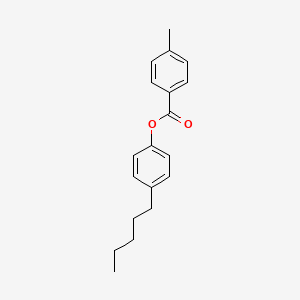

Feasible Synthetic Routes

Q1: How does N-Oleyl-1,3-propanediamine influence the size and morphology of Au@CuxO core-shell nanoparticles?

A1: N-Oleyl-1,3-propanediamine plays a crucial role in controlling the growth of the copper oxide shell around the gold core. [] The long hydrophobic oleyl chain likely interacts with the nonpolar solvent, while the diamine group coordinates with the copper precursor. This controlled interaction allows for the formation of a mesoporous copper oxide shell. Additionally, by varying the amount of gold seeds while maintaining a constant concentration of N-Oleyl-1,3-propanediamine, researchers could tune the diameter of the resulting Au@CuxO nanoparticles without significantly altering their overall morphology. [] This suggests that the compound helps to regulate the nucleation and growth kinetics during the synthesis.

Q2: Beyond Au@CuxO, has N-Oleyl-1,3-propanediamine been used in the synthesis of other nanostructures?

A2: Yes, the research demonstrates its successful application in creating Gold-Copper (Au-Cu) Janus nanostructures. [] In this instance, N-Oleyl-1,3-propanediamine again acts as a capping agent, but crucially, it facilitates the anisotropic growth of copper on concave cubic gold seeds. This selective deposition leads to the formation of the distinctive Janus structure, highlighting the compound's ability to direct the growth of materials at the nanoscale.

Q3: Do these N-Oleyl-1,3-propanediamine capped nanostructures have any notable catalytic applications?

A3: The Au-Cu Janus nanostructures synthesized with N-Oleyl-1,3-propanediamine demonstrate promising results as electrocatalysts for CO2 reduction. [] Specifically, they exhibit enhanced selectivity towards C2+ products compared to other comparable nanostructures. This selectivity is attributed to the unique Janus structure, facilitated by the use of N-Oleyl-1,3-propanediamine during synthesis. The controlled arrangement of gold and copper in close proximity promotes CO spillover, which is thought to be a key factor in driving the reaction towards the desired C-C coupling products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)